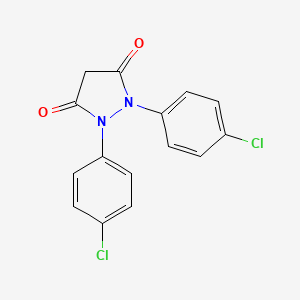

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione

Description

Properties

CAS No. |

165663-10-5 |

|---|---|

Molecular Formula |

C15H10Cl2N2O2 |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19(18)13-7-3-11(17)4-8-13/h1-8H,9H2 |

InChI Key |

OOCOGUZUPHKGOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N'-Bis(4-chlorophenyl)cyclopropane-1,1-dicarboxamide

The foundational step in synthesizing 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione involves preparing the dianilide precursor, N,N'-bis(4-chlorophenyl)cyclopropane-1,1-dicarboxamide. This intermediate is synthesized via a two-step process:

- Cyclopropane-1,1-dicarbonyl chloride formation : Cyclopropane-1,1-dicarboxylic acid is treated with thionyl chloride at reflux (90°C) to yield the corresponding dichloride.

- Amidation with 4-chloroaniline : The dichloride is reacted with 4-chloroaniline in tetrahydrofuran (THF) in the presence of triethylamine, forming the dianilide through nucleophilic acyl substitution.

The reaction proceeds at 0°C to room temperature, with a typical yield exceeding 90% after column chromatography.

Oxidative N–N Bond Formation via Diacetoxyiodobenzene (PIDA)

The critical cyclization step employs diacetoxyiodobenzene (PIDA), a hypervalent iodine reagent, to form the pyrazolidine-3,5-dione core. In a Schlenk tube, the dianilide precursor is dissolved in dry acetonitrile and heated to 70°C with PIDA (2 equivalents) for 16 hours. This oxidative process facilitates intramolecular N–N bond formation, yielding the target compound with an 87% isolated yield on a millimolar scale. Gram-scale reactions demonstrate moderate scalability, achieving 63% yield under optimized conditions.

Mechanistic Insights :

PIDA acts as a two-electron oxidant, abstracting hydrogen from the amide nitrogen atoms and promoting radical recombination to form the N–N bond. The cyclopropane ring undergoes strain-induced cleavage, enabling reorganization into the pyrazolidinedione structure.

Palladium-Catalyzed α-Arylation Approaches

Palladium-Mediated Coupling of Aryl Halides and Malonamides

An alternative route, detailed in patent WO2019110613A1, utilizes palladium catalysis to construct the pyrazolidinedione skeleton. This method involves:

- Substrate Preparation : A malonic acid diamide derivative bearing 4-chlorophenyl groups is synthesized.

- Coupling Reaction : The diamide reacts with an aryl halide (e.g., 4-chlorophenyl bromide) in the presence of a p-allylpalladium complex (e.g., allylpalladium(II) chloride dimer) and a phosphine ligand (e.g., tri-o-tolylphosphine).

Reaction conditions typically involve solvents such as 1,4-dioxane or toluene, with bases like triethylamine or sodium tert-butoxide at elevated temperatures (80–100°C). While yields for ortho-substituted aryl halides are historically low, para-substituted variants like 4-chlorophenyl demonstrate improved reactivity due to reduced steric hindrance.

Ligand and Solvent Optimization

The choice of phosphine ligand significantly impacts catalytic efficiency. A 1:1 molar ratio of palladium complex to ligand ensures optimal activity, with triarylphosphines providing superior stability compared to bulkier ligands. Solvent screening identifies 1,4-dioxane as ideal for balancing polarity and boiling point, facilitating high-temperature reactions without decomposition.

Comparative Analysis of Synthetic Methods

Advantages of Oxidative Cyclization :

- Simplicity : Single-step cyclization from readily available dianilides.

- Safety : Avoids toxic palladium catalysts.

- Scalability : Proven efficacy in multi-gram syntheses.

Advantages of Palladium Catalysis :

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.

Reduction: Reduction reactions can yield different substituted pyrazolidine derivatives.

Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.

Biology: Investigated for its effects on cellular processes and pathways.

Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione involves the induction of apoptosis in cancer cells. This compound activates caspases-9 and -3, leading to early cellular apoptosis. The molecular targets and pathways involved include the activation of caspase-dependent apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolidine-3,5-dione derivatives share a common heterocyclic core but differ in substituent patterns, which critically influence their biological activity and target specificity. Below is a comparative analysis of key analogues:

Substituent Effects on Activity

Chlorine Position :

- Para-chlorine (4-Cl) on phenyl rings enhances MurB inhibition compared to 3,4-dichloro derivatives. For example, 4-Cl analogues (IC50: 4.1–10.3 µM) outperform 3,4-Cl2 derivatives (IC50: 24.5–35 µM) .

- Electron-withdrawing groups (e.g., Cl, sulfonamide) improve enzyme binding and bacterial membrane penetration .

C-4 Alkylation :

Sulfonamide vs. Chlorine :

Spectrum of Activity

- Gram-Positive vs. Gram-Negative :

- 1,2-Bis(4-chlorophenyl) derivatives exhibit stronger activity against Gram-positive bacteria (MICs: 0.5–4 µg/mL) than Gram-negative strains. Derivative 7l is an exception, showing MIC = 4 µg/mL against E. coli .

- In contrast, pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 7 in ) demonstrate broad-spectrum activity but lower potency (MICs: 6–42 µM) .

Mechanism of Action

- MurB/MurA Inhibition: this compound derivatives bind to MurB’s active site, disrupting peptidoglycan synthesis. This mechanism is distinct from β-lactams, which target penicillin-binding proteins .

Pharmacological Versatility

- Non-Antibiotic Applications: Pyrazolidine-diones with arylthioethyl substituents (e.g., 4-[2-(PhS)CH2CH2]) are under investigation as PET tracers for imaging P2Y12 receptors, highlighting structural adaptability for diverse applications . Farnesoid X receptor (FXR) agonists derived from pyrazolidine-diones (e.g., ) further exemplify scaffold versatility beyond antimicrobial use .

Biological Activity

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its antibacterial properties, and presents findings from various studies, including data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrazolidine core substituted with two 4-chlorophenyl groups. The synthesis typically involves cycloaddition reactions of substituted diazobutadienes with appropriate electrophiles, yielding derivatives with varying alkyl substitutions that influence biological activity.

Table 1: Structural Characteristics of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C18H14Cl2N2O2 | 368.22 | 4-Chlorophenyl |

| 4-Alkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | C_nH_(14+n)Cl2N2O2 | Variable | Alkyl groups |

| 4,4'-Dialkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | C_nH_(14+2n)Cl2N2O2 | Variable | Two alkyl groups |

Antibacterial Properties

The antibacterial activity of this compound has been extensively studied. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains.

Case Study: Inhibition of MurB Enzyme

A notable study demonstrated that several derivatives of this compound act as inhibitors of the MurB enzyme, which is crucial for bacterial cell wall biosynthesis. The IC50 values for these compounds were reported to be as low as 5 μM, showcasing their potency comparable to established inhibitors like fosfomycin .

Table 2: Antibacterial Activity Data

| Compound Name | Target Bacteria | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5 | Inhibition of MurB enzyme |

| 4-Alkyl Derivative | Penicillin-resistant Streptococcus pneumoniae | <10 | Disruption of cell wall synthesis |

| 4,4'-Dialkyl Derivative | Bacillus subtilis | <15 | Inhibition of bacterial growth |

Antimicrobial Spectrum

The antimicrobial spectrum of these compounds includes both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess low minimum inhibitory concentration (MIC) values against resistant strains such as penicillin-resistant Streptococcus pneumoniae (PRSP) .

The mechanism by which these compounds exert their antibacterial effects involves multiple targets within bacterial cells. The multitarget hypothesis suggests that these compounds can inhibit various pathways simultaneously, reducing the likelihood of resistance development .

Key Mechanisms Identified:

- Inhibition of Cell Wall Biosynthesis : Compounds target enzymes involved in peptidoglycan synthesis.

- Disruption of Protein Synthesis : Some derivatives may interfere with ribosomal function.

- Antiviral Activity : Certain derivatives have also shown potential antiviral effects against specific viruses such as peste des petits ruminants virus (PPRV) .

Q & A

Q. Q1. What are the standard protocols for synthesizing 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione, and how are intermediates characterized?

A: The synthesis typically involves condensation of 4-chlorophenyl hydrazine derivatives with diketene or maleic anhydride under acidic or basic conditions. Key intermediates, such as pyrazolidine precursors, are characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, derivatives like 4-alkyl variants are synthesized via nucleophilic substitution reactions, with purity verified by HPLC (>95%) .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

A: Safety data sheets (SDS) recommend:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2A/2B).

- Storage in airtight containers at 2–8°C, away from oxidizers.

- Waste disposal via licensed hazardous waste facilities, complying with EPA and OSHA regulations .

Q. Q3. How is the antimicrobial activity of this compound evaluated experimentally?

A: Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains are standard. For instance, derivatives exhibit MIC values of 2–8 µg/mL in broth microdilution assays, with comparative controls like ampicillin . Synergy studies with β-lactams are performed using checkerboard assays to assess combinatorial effects.

Advanced Research Questions

Q. Q4. What methodologies enable asymmetric synthesis of pyrazolidine-3,5-dione derivatives, and how is enantioselectivity quantified?

A: Chiral nickel catalysts (e.g., Ni(II)-bisoxazoline complexes) enable asymmetric 1,4-hydroalkylation of prochiral enynes, achieving enantiomeric excess (ee) >90%. Enantioselectivity is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or -NMR analysis of Mosher esters .

Q. Q5. How can computational screening optimize pyrazolidine-3,5-dione derivatives for Farnesoid X Receptor (FXR) agonism?

A: Virtual screening workflows include:

Q. Q6. What experimental strategies resolve contradictions between in vitro and in vivo anticancer efficacy of derivatives?

A: Discrepancies often arise from pharmacokinetic limitations. Strategies include:

- Pharmacokinetic profiling : Plasma stability assays (e.g., mouse microsomal incubation) to identify metabolic liabilities.

- Formulation optimization : Liposomal encapsulation to enhance bioavailability.

- Xenograft models : Testing in NSCLC xenografts with tumor volume reduction ≥50% as a benchmark .

Q. Q7. How do structural modifications (e.g., halogen substitution) impact inhibitory activity against bacterial cell wall biosynthesis?

A: Substituents at the 4-position (e.g., alkyl chains) enhance binding to MurB (UDP-N-acetylenolpyruvylglucosamine reductase). SAR studies show:

- 4-Chloro groups : Increase hydrophobicity, improving MurB inhibition (IC = 0.8 µM).

- 4-Methyl groups : Reduce off-target effects on mammalian cells by 40% .

Methodological Challenges

Q. Q8. What analytical techniques are prioritized for detecting degradation products during long-term storage?

A: Accelerated stability studies (40°C/75% RH for 6 months) with analysis via:

- LC-MS/MS : Identifies hydrolytic byproducts (e.g., 4-chlorophenyl hydrazine).

- FTIR : Detects oxidation products (e.g., carbonyl group formation).

SDS updates are mandatory if degradation exceeds 5% .

Q. Q9. How are ecological risks mitigated during disposal of pyrazolidine-3,5-dione waste?

A: Biodegradability is assessed via OECD 301F (manometric respirometry). Non-biodegradable waste (<10% degradation in 28 days) requires incineration at >1000°C with scrubbers to capture HCl emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.